REACTION_CXSMILES
|
C([O-])(=O)C.[Na+].CC1OC(=O)C=C(O)C=1C(OC)=O.N([O-])=O.[Na+].[Cl:23][C:24]1[CH:30]=[CH:29][C:27]([NH2:28])=[CH:26][CH:25]=1.Cl.O1C=CC=CC1=O.[NH:39]1CCOCC1>O.CO>[Cl-:23].[Cl:23][C:24]1[CH:30]=[CH:29][C:27]([N+:28]#[N:39])=[CH:26][CH:25]=1 |f:0.1,3.4,11.12|
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
6-methyl-5-carbomethoxy-4-hydroxy-2-pyrone
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC(O1)=O)O)C(=O)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
16.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
diazonium chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(C=CC=C1)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting orange slurry was stirred for 40 min. at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250 ml, three necked, round bottomed flask was equipped with addition funnel, paddle stirrer
|
Type
|
TEMPERATURE
|
Details
|
a cooled (5°) slurry
|
Type
|
ADDITION
|
Details
|
This addition
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
FILTRATION
|
Details
|
Suction filtration
|
Type
|
CUSTOM
|
Details
|
gave an orange filter cake which
|
Type
|
WASH
|
Details
|
was washed repeatedly with water
|
Type
|
CUSTOM
|
Details
|
sucked dry during 2 hr
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The filter cake thus obtained
|
Type
|
CUSTOM
|
Details
|
to give a slurry
|
Type
|
CUSTOM
|
Details
|
A mildly exothermic reaction
|
Type
|
CUSTOM
|
Details
|
a dark, homogeneous solution was obtained
|
Type
|
STIRRING
|
Details
|
After stirring 10 min.
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
This was extracted with methylene chloride (3×100 ml)
|
Type
|
EXTRACTION
|
Details
|
The combined organic extracts were extracted repeatedly with dilute aqueous sodium hydroxide (pH 8)
|
Type
|
TEMPERATURE
|
Details
|
With cooling
|
Type
|
CUSTOM
|
Details
|
a solid crystallized from solution
|
Type
|
FILTRATION
|
Details
|
Suction filtration
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].ClC1=CC=C(C=C1)[N+]#N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.2 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |